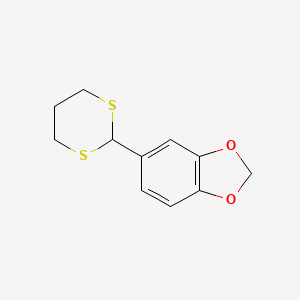

1,3-Benzodioxole, 5-(1,3-dithian-2-yl)-

描述

Historical Context and Discovery

The historical development of 1,3-Benzodioxole, 5-(1,3-dithian-2-yl)- traces back to systematic investigations into heterocyclic compounds incorporating multiple heteroatom-containing rings. The compound was first prepared and characterized by Ballesteros and colleagues in 2005, establishing the foundational synthetic methodology for this particular molecular architecture. This initial work represented a significant advancement in the synthesis of compounds featuring both benzodioxole and dithiane functionalities within a single molecular framework. The synthetic approach employed by these researchers involved the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with propane-1,3-dithiol under carefully controlled conditions, utilizing boron trifluoride etherate as a Lewis acid catalyst.

The development of this compound emerged from broader research interests in heterocyclic chemistry during the early 2000s, when scientists were actively exploring novel combinations of oxygen and sulfur-containing ring systems. The successful synthesis represented a convergence of established dithiane chemistry with the well-studied benzodioxole scaffold, creating new opportunities for structural diversity in organic synthesis. Subsequent crystallographic studies conducted by Zukerman-Schpector and collaborators provided detailed three-dimensional structural information, revealing the precise spatial arrangements of atoms within the molecule and establishing benchmark data for future comparative studies.

The synthetic methodology established in 2005 demonstrated remarkable efficiency, achieving yields of ninety-seven percent under optimized reaction conditions. The reaction proceeded through a well-defined mechanism involving initial formation of the dithiane ring followed by condensation with the benzodioxole aldehyde precursor. Temperature control proved crucial, with the reaction mixture requiring cooling to negative twenty degrees Celsius during catalyst addition, followed by gradual warming to room temperature for overnight stirring. This careful temperature management ensured high selectivity and minimal side product formation, establishing a reliable protocol for future synthetic applications.

Nomenclature and IUPAC Classification

The systematic nomenclature of 1,3-Benzodioxole, 5-(1,3-dithian-2-yl)- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The primary structural designation begins with the benzodioxole core, which represents a benzene ring fused to a 1,3-dioxole ring, creating a bicyclic system with molecular formula C7H6O2 for the benzodioxole portion. The complete compound bears the molecular formula C11H12O2S2, with a molecular weight of 240.342 grams per mole, as confirmed by multiple analytical sources.

The Chemical Abstracts Service has assigned the unique identifier 56579-86-3 to this compound, ensuring unambiguous identification within chemical databases and literature. Alternative nomenclature systems may refer to this compound using various descriptive names, but the standard International Union of Pure and Applied Chemistry designation remains the authoritative reference. The compound's systematic name fully describes the connectivity between the benzodioxole scaffold and the dithiane substituent, with the numerical indicator "5-" specifying the exact position of attachment on the benzodioxole ring system.

Table 1: Molecular Properties and Identifiers

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H12O2S2 | |

| Molecular Weight | 240.342 g/mol | |

| Chemical Abstracts Service Number | 56579-86-3 | |

| MDL Number | MFCD22628341 | |

| InChI Key | BJMFFCGALUXZQI-UHFFFAOYSA-N |

The structural classification of this compound encompasses several important chemical categories. As a heterocyclic compound, it contains heteroatoms (oxygen and sulfur) within its ring systems, distinguishing it from purely carbocyclic structures. The presence of both oxygen and sulfur heteroatoms creates a mixed heteroatom system, which is relatively uncommon in simple organic molecules. The benzodioxole component contributes aromatic character to the overall structure, while the dithiane ring provides conformational flexibility and unique chemical reactivity patterns.

Significance in Heterocyclic Chemistry

The significance of 1,3-Benzodioxole, 5-(1,3-dithian-2-yl)- within heterocyclic chemistry extends far beyond its individual structural characteristics, representing a paradigmatic example of how multiple heterocyclic systems can be successfully integrated into complex molecular architectures. The benzodioxole scaffold itself has demonstrated considerable importance in medicinal chemistry and organic synthesis, serving as a core structural element in numerous bioactive compounds with diverse pharmacological properties. The incorporation of this scaffold into drug discovery programs has yielded compounds with anticancer, anti-tuberculosis, anti-microbial, anti-epileptic, and analgesic activities, highlighting the versatility and biological relevance of the benzodioxole framework.

The dithiane component of the molecule contributes equally significant chemical properties, particularly in terms of synthetic utility and conformational behavior. Dithiane rings are well-established as valuable synthetic intermediates, capable of serving as masked carbonyl equivalents and participating in various carbon-carbon bond-forming reactions. The chair conformation adopted by the dithiane ring in this compound, as confirmed by crystallographic analysis, places the benzodioxole substituent in an equatorial position, minimizing steric interactions and optimizing overall molecular stability.

Table 2: Crystallographic Parameters

| Parameter | Molecule A | Molecule B | Reference |

|---|---|---|---|

| Dihedral Angle (benzene/dithiane) | 85.62 (9)° | 85.69 (8)° | |

| Dioxole Ring Conformation | Envelope | Nearly Planar | |

| Root Mean Square Deviation | - | 0.046 Å |

The crystal structure analysis reveals that the compound exists as two independent but virtually superimposable molecules within the asymmetric unit, demonstrating the inherent flexibility of the molecular framework while maintaining consistent overall geometry. This structural feature has important implications for understanding the compound's physical properties and potential intermolecular interactions. The formation of supramolecular zigzag chains through methylene carbon-hydrogen to pi interactions provides insight into the solid-state packing behavior and potential applications in materials science.

The heterocyclic nature of this compound also contributes to its potential utility in various chemical transformations and applications. The electron-rich character of both the benzodioxole and dithiane components creates opportunities for electrophilic substitution reactions, while the sulfur atoms in the dithiane ring can participate in oxidation-reduction processes and coordination chemistry. These chemical properties make the compound valuable not only as a synthetic target but also as a potential building block for more complex molecular architectures.

属性

CAS 编号 |

56579-86-3 |

|---|---|

分子式 |

C11H12O2S2 |

分子量 |

240.3 g/mol |

IUPAC 名称 |

5-(1,3-dithian-2-yl)-1,3-benzodioxole |

InChI |

InChI=1S/C11H12O2S2/c1-4-14-11(15-5-1)8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,1,4-5,7H2 |

InChI 键 |

DMJZKGGHTJZDBW-UHFFFAOYSA-N |

SMILES |

C1CSC(SC1)C2=CC3=C(C=C2)OCO3 |

规范 SMILES |

C1CSC(SC1)C2=CC3=C(C=C2)OCO3 |

产品来源 |

United States |

准备方法

Synthesis of 1,3-Benzodioxole Core

The benzodioxole ring system is conventionally prepared by the condensation of catechol with formaldehyde or related aldehydes under acidic conditions. This reaction forms the dioxole ring by acetalization of the catechol hydroxyl groups with the aldehyde carbonyl, yielding the benzodioxole scaffold. This step is well-established and provides a stable intermediate for further functionalization.

Alternative Synthetic Routes

While the above method is the most direct and commonly reported, alternative approaches include:

- Halogenated Benzodioxole Precursors: Using halogen-substituted benzodioxole intermediates (e.g., chloro, bromo derivatives) to facilitate nucleophilic substitution or cross-coupling reactions to introduce the dithiane moiety.

- Base-Catalyzed Condensation: Solvent-free, base-catalyzed autocondensation reactions of related benzodioxole derivatives have been reported for other functionalized analogs, indicating potential for adaptation to dithiane substitution.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The BF3·OEt2-catalyzed thioacetalization is efficient and selective for forming the 1,3-dithiane ring on the benzodioxole aldehyde precursor.

- The reaction proceeds under mild conditions, avoiding harsh reagents or extreme temperatures, which helps preserve the integrity of the benzodioxole ring.

- The product crystallizes readily, facilitating purification and characterization.

- Alternative methods involving halogenated intermediates or base-catalyzed solvent-free conditions provide synthetic flexibility but may require further optimization for this specific compound.

- Spectroscopic data (1H NMR, 13C NMR, and crystallographic analysis) confirm the structure and purity of the synthesized compound.

常见问题

Basic: What key structural features of 1,3-Benzodioxole derivatives influence their reactivity in organic synthesis?

The reactivity of 1,3-Benzodioxole derivatives is primarily governed by the electron-rich benzodioxole ring and functional groups such as thiols, dithianes, or conjugated systems. For example:

- The benzodioxole moiety enhances aromatic stabilization, enabling electrophilic substitution reactions at the 5-position .

- Thiol or dithiane substituents (e.g., in 5-(1,3-dithian-2-yl) derivatives) introduce nucleophilic or redox-active sites, facilitating cross-coupling or ring-opening reactions .

- Conjugated systems (e.g., propenoic acid derivatives) enable Diels-Alder or Michael addition reactions due to extended π-electron delocalization .

Methodological Insight : Prioritize structural analysis via NMR (¹H/¹³C) and X-ray crystallography to confirm substitution patterns and electronic effects .

Advanced: How can researchers optimize the synthesis of 1,3-Benzodioxole derivatives to enhance yield and purity?

Optimization strategies include:

- Solvent Systems : Use polar aprotic solvents (e.g., THF/MeOH/H₂O mixtures) to stabilize intermediates, as demonstrated in ketoester saponification (85% yield) .

- Catalysis : Employ phase-transfer catalysts or transition metals (e.g., Pd for cross-coupling) to accelerate dithiane or benzodioxole functionalization .

- Purification : Utilize column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol to isolate high-purity crystals .

Data-Driven Approach : Monitor reaction progress via TLC and HRMS to validate intermediate formation (e.g., m/z 333.0524 for chlorinated derivatives) .

Basic: What spectroscopic techniques are recommended for characterizing 1,3-Benzodioxole derivatives?

- HRMS : Essential for confirming molecular formulas (e.g., C₁₇H₁₃O₅Cl with [M+H]⁺ at m/z 333.0524) .

- X-Ray Crystallography : Resolves stereochemistry and crystal packing, as seen in 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one (R factor = 0.038) .

- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ketone derivatives) .

Best Practice : Combine ¹H/¹³C NMR with DEPT-135 to assign quaternary carbons and differentiate diastereomers .

Advanced: What strategies resolve contradictions in biological activity data among structurally similar benzodioxole derivatives?

- Comparative Bioassays : Test derivatives against identical cell lines (e.g., cervical, colorectal, liver cancers) under standardized conditions to isolate structure-activity relationships (SAR) .

- Metabolic Profiling : Use LC-MS to quantify metabolite stability; e.g., nitro or thiol groups may alter bioavailability .

- Computational Docking : Predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) using molecular dynamics simulations .

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed enhanced anticancer activity due to increased electrophilicity .

Basic: What safety protocols should be followed when handling 1,3-Benzodioxole derivatives?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially for volatile thiol-containing derivatives .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Regulatory Compliance : Refer to NIST safety guidelines and SDS sheets for toxicity data (e.g., LD₅₀ values) .

Advanced: How can computational modeling predict the biological activity of novel benzodioxole derivatives?

- QSAR Models : Correlate descriptors (e.g., LogP, PSA) with bioactivity. For example, derivatives with PSA > 80 Ų exhibit poor blood-brain barrier penetration .

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior; e.g., dithiane derivatives with low LUMO energies are prone to nucleophilic attack .

- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity, prioritizing derivatives with optimal Lipinski parameters .

Validation : Cross-validate predictions with in vitro assays (e.g., IC₅₀ measurements in HepG2 cells) .

Basic: What are common synthetic routes for introducing the dithiane moiety into benzodioxole frameworks?

- Thioacetalization : React benzodioxole aldehydes with 1,3-dithiol under acidic conditions (e.g., HCl catalysis) to form dithiane rings .

- Nucleophilic Substitution : Replace halides (e.g., Cl in 5-chloro-1,3-benzodioxole) with dithiolate anions (NaS-SC₂H₅) in DMF .

Characterization : Confirm success via ¹H NMR (disappearance of aldehyde proton at ~10 ppm) and IR (loss of C=O stretch) .

Advanced: What experimental design considerations are critical when evaluating antioxidant mechanisms of benzodioxole derivatives?

- Assay Selection : Use DPPH radical scavenging and FRAP assays to measure direct antioxidant capacity .

- Cellular Models : Include ROS-sensitive cell lines (e.g., RAW 264.7 macrophages) and pre-treat with ROS inducers (e.g., H₂O₂) .

- Control Groups : Compare with established antioxidants (e.g., ascorbic acid) and include vehicle controls to rule out solvent effects .

Data Interpretation : Use LC-MS/MS to identify antioxidant metabolites (e.g., glutathione adducts) and quantify ROS reduction via fluorescence probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。